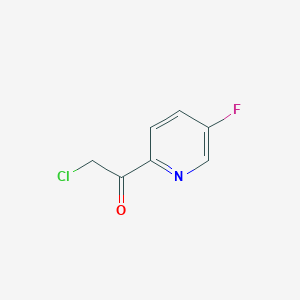

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone

Description

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a heterocyclic building block used in various chemical syntheses. This compound is characterized by the presence of a chloro group and a fluoro group attached to a pyridine ring, making it a valuable intermediate in organic chemistry.

Properties

IUPAC Name |

2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLVDXVEJNXOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone typically involves the reaction of 2-bromo-5-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridyl ethanones with various functional groups.

Oxidation: Pyridyl carboxylic acids or other oxidized derivatives.

Reduction: Pyridyl alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations that can lead to the development of pharmaceuticals and agrochemicals. For instance, it has been utilized in synthesizing bioactive compounds that exhibit significant pharmacological effects.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is employed in the development of potential drug candidates. Its pyridine component is associated with various therapeutic activities, including anti-inflammatory and anti-cancer properties. Studies have shown that derivatives of this compound can inhibit specific biological targets, making them valuable in drug discovery .

Agrochemicals

The compound is also significant in the agrochemical industry, where it is used to develop herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy of agricultural products.

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the use of this compound as an intermediate in synthesizing a series of pyridine derivatives that exhibited potent inhibitory activities against various pathogens. The research demonstrated how modifications to the core structure could enhance biological activity while maintaining favorable pharmacokinetic properties.

Case Study 2: Development of Agrochemicals

Another investigation focused on the application of this compound in creating novel herbicides. The study revealed that derivatives synthesized from this compound showed improved selectivity and efficacy against target weeds compared to existing products on the market .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is primarily based on its reactivity towards nucleophiles and electrophiles. The chloro and fluoro substituents on the pyridine ring influence the electronic properties of the molecule, making it a versatile intermediate for various chemical transformations. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the nature of the reaction .

Comparison with Similar Compounds

- 2-Chloro-1-(5-chloro-2-pyridyl)ethanone

- 2-Chloro-1-(5-bromo-2-pyridyl)ethanone

- 2-Chloro-1-(5-methyl-2-pyridyl)ethanone

Comparison: 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its analogs. The fluoro substituent can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is an organic compound notable for its unique structure, which combines a chloro group and a fluorinated pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅ClFNO

- Structure : The compound features both aromatic (pyridine) and aliphatic (ethanone) characteristics, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that compounds with similar structures demonstrated promising antibacterial and antifungal activities, suggesting a potential for this compound as a lead molecule in antibiotic development .

Anti-inflammatory Effects

The compound's pyridine component is associated with various pharmacological effects, including anti-inflammatory activity. In vitro studies have indicated that similar pyridine derivatives can inhibit the COX-2 enzyme, which plays a crucial role in inflammation. The IC50 values of related compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the presence of the chloro and carbonyl groups. This allows it to interact with nucleophilic sites on target proteins, potentially inhibiting their function or altering their activity. Such interactions may lead to downstream effects in various biochemical pathways involved in inflammation and microbial resistance .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | C₈H₇ClO | Commonly used as a precursor in organic synthesis. |

| 5-Fluoropyridine | C₅H₄FN | Lacks the carbonyl group but retains fluorine and nitrogen functionalities. |

| 1-(5-Fluoro-2-pyridyl)ethanone | C₇H₆FNO | Similar structure but lacks chlorine, affecting reactivity and biological activity. |

| 4-Chloroacetophenone | C₈H₇ClO | Similar halogen substitution but different positioning affects reactivity. |

This table illustrates how the presence of halogen substituents can significantly influence the biological properties of these compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Evaluation : A series of derivatives showed enhanced antimicrobial activity compared to standard drugs, indicating that modifications to the pyridine ring could potentiate efficacy against resistant strains .

- Anti-inflammatory Studies : Research demonstrated that derivatives exhibited strong inhibitory effects on COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups such as chlorine enhance anti-inflammatory activity, providing insights for future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.